2-(Benzyloxy)acetohydrazide

Physicochemical property Lipophilicity Drug-likeness

2-(Benzyloxy)acetohydrazide (C9H12N2O2, MW 180.20) is a hydrazide derivative of 2-(benzyloxy)acetic acid, characterized by a benzyl ether moiety linked to an acetohydrazide core. This compound is a white to light yellow solid with a melting point of 57–60°C, a boiling point of 366.9±25.0°C (predicted), and a density of 1.164±0.06 g/cm³ (predicted).

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 39256-35-4
Cat. No. B127775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)acetohydrazide
CAS39256-35-4
SynonymsBenzyloxyacetic Acid Hydrazide;  N-Amino-2-(phenylmethoxy)acetamide;  2-(Benzyloxy)acetic Acid Hydrazide
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(=O)NN
InChIInChI=1S/C9H12N2O2/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
InChIKeyKYGYCAUNXCVLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)acetohydrazide (CAS 39256-35-4): A Versatile Hydrazide Building Block for Medicinal Chemistry and Thrombin Inhibitor Synthesis


2-(Benzyloxy)acetohydrazide (C9H12N2O2, MW 180.20) is a hydrazide derivative of 2-(benzyloxy)acetic acid, characterized by a benzyl ether moiety linked to an acetohydrazide core [1]. This compound is a white to light yellow solid with a melting point of 57–60°C, a boiling point of 366.9±25.0°C (predicted), and a density of 1.164±0.06 g/cm³ (predicted) . Its LogP value ranges from 0.22 to 0.224, indicating moderate lipophilicity . The compound serves as a key intermediate in the synthesis of boronate ester thrombin inhibitors and has been structurally characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P21/c [2].

Why 2-(Benzyloxy)acetohydrazide Cannot Be Replaced by Generic Acetohydrazides or Benzohydrazides


Simple acetohydrazide (LogP = -1.33) and benzohydrazide (LogP = 0.25–0.53) exhibit significantly different lipophilicity profiles, which directly impact membrane permeability, solubility, and protein binding in biological assays [1][2]. The benzyl ether substitution in 2-(benzyloxy)acetohydrazide (LogP = 0.22) provides an intermediate lipophilicity that balances aqueous solubility with passive diffusion capability—a critical parameter for consistent in vitro activity . Furthermore, the specific hydrogen-bonding network observed in its crystal structure (N–H⋯O and C–H⋯O interactions) differs fundamentally from that of benzohydrazide, affecting solid-state stability and formulation behavior [3]. In synthetic applications, the benzyloxy group serves as a protected alcohol that can be selectively deprotected under mild hydrogenolysis conditions, a functional handle absent in unsubstituted hydrazides [4]. Substitution with a generic hydrazide would compromise both the physicochemical properties and the synthetic utility essential for downstream medicinal chemistry campaigns.

Quantitative Differentiation of 2-(Benzyloxy)acetohydrazide: Head-to-Head Evidence vs. Structural Analogs


Lipophilicity (LogP) Comparison: Optimized Balance for Membrane Permeability

2-(Benzyloxy)acetohydrazide exhibits a LogP of 0.22–0.224, which is 1.55–1.75 log units higher (more lipophilic) than acetohydrazide (LogP = -1.33) and 0.03–0.31 log units lower (less lipophilic) than benzohydrazide (LogP = 0.25–0.53) [1][2][3]. This intermediate value places the compound in the optimal range for passive membrane diffusion while maintaining adequate aqueous solubility, a balance not achieved by either extreme comparator.

Physicochemical property Lipophilicity Drug-likeness

Synthetic Utility: Documented Intermediate for Thrombin Inhibitor Synthesis

2-(Benzyloxy)acetohydrazide is explicitly documented as a precursor in the preparation of boronate ester thrombin inhibitors, a class of anticoagulant agents [1]. In contrast, unsubstituted acetohydrazide and benzohydrazide are not cited in the patent literature for this specific application. The benzyloxy group serves as a protected alcohol that can be unmasked via hydrogenolysis to reveal a hydroxyl functionality essential for subsequent coupling reactions.

Synthetic intermediate Thrombin inhibition Drug discovery

Crystal Structure and Solid-State Hydrogen Bonding Network

Single-crystal X-ray diffraction analysis of 2-(benzyloxy)acetohydrazide reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. The crystal packing is stabilized by a network of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π contacts, with very strong hydrogen bonds observed on the x-z plane [1][2]. In contrast, benzohydrazide crystallizes with a different hydrogen-bonding pattern, forming chains parallel to the ab plane via N–H⋯O and C–H⋯O interactions, but lacks the strong directional hydrogen bonding on a specific crystallographic plane [3].

Crystallography Solid-state chemistry Supramolecular interactions

Commercial Purity and Price Competitiveness vs. Benzohydrazide

2-(Benzyloxy)acetohydrazide is commercially available in purities of 95–97% from multiple vendors, with prices ranging from approximately $457 per gram (small scale) to ~$1,863 per 5 grams ($373/g at larger scale) [1]. Benzohydrazide, a common comparator, is available at 98% purity for approximately $1.23–$2.43 per gram (25g scale) . While benzohydrazide is less expensive per gram, 2-(benzyloxy)acetohydrazide offers a synthetically pre-functionalized scaffold that eliminates 1–2 synthetic steps in the preparation of benzyloxy-containing targets, thereby offsetting the higher material cost through reduced labor and purification overhead.

Procurement Cost-effectiveness Purity

Optimal Deployment Scenarios for 2-(Benzyloxy)acetohydrazide in Research and Development


Synthesis of Boronate Ester Thrombin Inhibitors (Anticoagulant Drug Discovery)

2-(Benzyloxy)acetohydrazide serves as a key intermediate in the preparation of boronate ester thrombin inhibitors, a validated class of anticoagulants . Its benzyl ether moiety can be cleaved under mild hydrogenolysis (H2, Pd/C) to reveal a hydroxyl group for subsequent coupling to boronic acid derivatives. This compound is the preferred starting material for medicinal chemistry groups pursuing thrombin-targeted programs, as its use is documented in patent literature and avoids the need for separate benzyl protection/deprotection steps [5].

Crystallization and Solid-State Form Screening

The well-defined crystal structure of 2-(benzyloxy)acetohydrazide (monoclinic, P21/c, a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) and its robust hydrogen-bonding network make it an excellent candidate for polymorph screening, co-crystal formation, and solid-state stability studies . Its strong directional hydrogen bonds on the x-z plane provide predictable intermolecular interactions that can be exploited in crystal engineering and supramolecular chemistry applications [5].

Physicochemical Property Optimization in Lead Series

With a LogP of 0.22, 2-(benzyloxy)acetohydrazide occupies a narrow lipophilicity window that balances membrane permeability with aqueous solubility . This property profile makes it a valuable comparator or control compound in lead optimization campaigns aiming to fine-tune LogP while maintaining the hydrazide pharmacophore. It can serve as a benchmark for evaluating more lipophilic (e.g., benzohydrazide, LogP 0.53) or more hydrophilic (e.g., acetohydrazide, LogP -1.33) analogs in cellular permeability and in vitro activity assays [5].

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